molecular formula C22H26N3O7P B11415151 Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11415151
M. Wt: 475.4 g/mol
InChI Key: ROXLFWGGAMUONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound with a molecular formula of C22H26N3O7P This compound is notable for its unique structure, which includes an oxazole ring, a nitrophenyl group, and a phosphonate ester

Preparation Methods

The synthesis of Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multiple steps. One common synthetic route includes the Pudovik-type reaction, where diethyl phosphite reacts with imines derived from aromatic aldehydes and amines under microwave irradiation . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Complexation: It can form complexes with transition metals, such as ruthenium, which are useful in catalysis.

Scientific Research Applications

Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its ability to form stable complexes with metal ions. These complexes can act as catalysts, facilitating various chemical reactions by lowering the activation energy and increasing reaction rates. The molecular targets and pathways involved depend on the specific application, such as catalysis or enzyme inhibition.

Comparison with Similar Compounds

Diethyl (5-{[2-(4-methoxyphenyl)ethyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can be compared with similar compounds like:

These compounds share structural similarities but differ in their functional groups and substituents, which can significantly impact their reactivity and applications. This compound stands out due to its unique combination of an oxazole ring and a nitrophenyl group, offering distinct advantages in specific catalytic and synthetic applications.

Properties

Molecular Formula

C22H26N3O7P

Molecular Weight

475.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C22H26N3O7P/c1-4-30-33(28,31-5-2)22-21(23-14-13-16-9-11-19(29-3)12-10-16)32-20(24-22)17-7-6-8-18(15-17)25(26)27/h6-12,15,23H,4-5,13-14H2,1-3H3

InChI Key

ROXLFWGGAMUONV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.